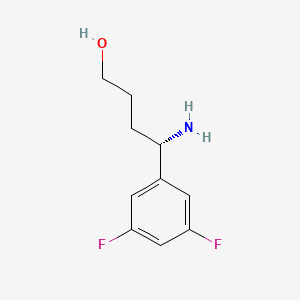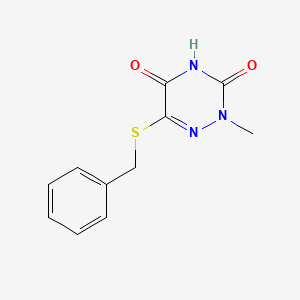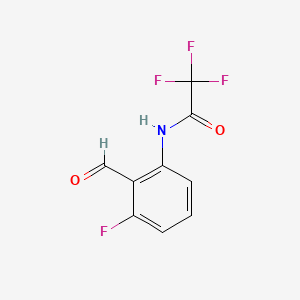![molecular formula C16H23ClN2O5Si B14021199 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with a unique structure that includes a chloro group, nitro group, and a trimethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Addition of the chloro group.
Formation of the oxazinone ring: This step involves cyclization reactions.
Introduction of the trimethylsilyl ether: This is usually done using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl ether can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl ether.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the chloro group: Produces various substituted derivatives.
Hydrolysis of the trimethylsilyl ether: Produces the corresponding alcohol.
Aplicaciones Científicas De Investigación
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2,4-dimethylnicotinonitrile
- 2-chloro-5,6-dimethylnicotinonitrile
- 2-chloro-4,5,6-trimethylnicotinonitrile
Uniqueness
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the oxazinone ring and the combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H23ClN2O5Si |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
6-chloro-2,2-dimethyl-7-nitro-4-(2-trimethylsilylethoxymethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H23ClN2O5Si/c1-16(2)15(20)18(10-23-6-7-25(3,4)5)13-8-11(17)12(19(21)22)9-14(13)24-16/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
BUDBDNBJHRMITP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C2=CC(=C(C=C2O1)[N+](=O)[O-])Cl)COCC[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


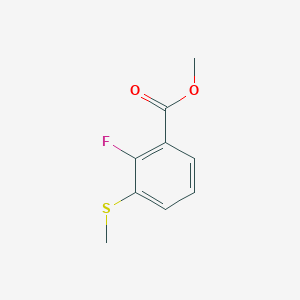
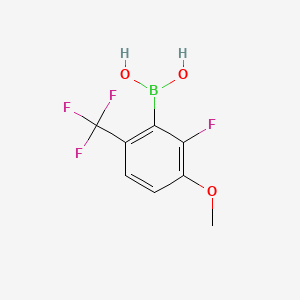
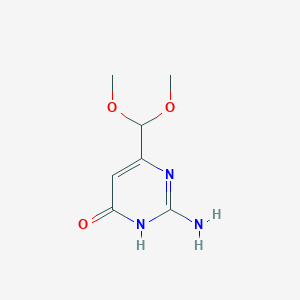
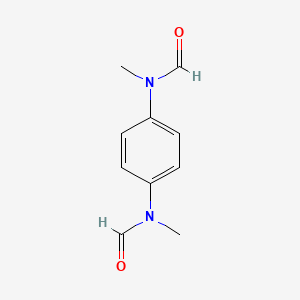

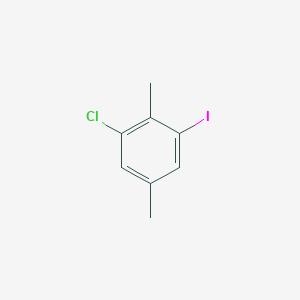
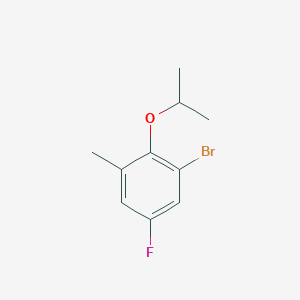
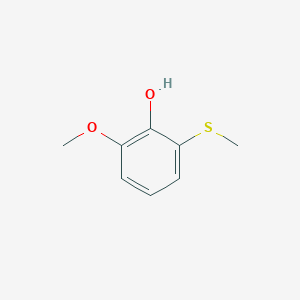
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
